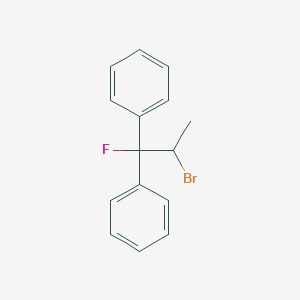![molecular formula C10H12Cl2S B14608943 1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene CAS No. 61062-75-7](/img/structure/B14608943.png)
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene is an organic compound with the molecular formula C10H12Cl2S It is a chlorinated aromatic compound that features a benzene ring substituted with a chlorobutylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene typically involves the reaction of 1-chlorobutane with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding hydrocarbons.
Scientific Research Applications
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The sulfanyl group can undergo oxidation or reduction, leading to different chemical transformations. These reactions can affect the compound’s biological activity and its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-[(4-chlorobutyl)sulfanyl]benzene: Similar structure but with a different position of the chlorobutyl group.
1-Chloro-4-(2-chloropropan-2-yl)benzene: Similar structure with a different alkyl group.
Uniqueness
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene is unique due to its specific substitution pattern and the presence of both chlorine and sulfanyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61062-75-7 |
|---|---|
Molecular Formula |
C10H12Cl2S |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
1-chloro-4-(1-chlorobutan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C10H12Cl2S/c1-2-9(7-11)13-10-5-3-8(12)4-6-10/h3-6,9H,2,7H2,1H3 |
InChI Key |
MVSLETFMCRUHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)
![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)









